3-Fluoro-4-(N-morpholino)phenol
Overview
Description
“3-Fluoro-4-(N-morpholino)phenol” is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is an important intermediate of the antibiotic drug linezolid .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This results in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a fluorine atom at the 3rd position and a morpholino group at the 4th position .Scientific Research Applications
3-Fluoro-4-(N-morpholino)phenol has been studied for its potential applications in scientific research. It has been used as an inhibitor of several enzymes, including monoamine oxidase (MAO). MAO inhibitors are used in the treatment of depression and anxiety, and this compound has been studied for its potential use in this regard. In addition, this compound has been used as a substrate for the synthesis of other compounds, such as morpholines.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(N-morpholino)phenol is not yet fully understood. However, it is believed to act as an inhibitor of MAO, by binding to the enzyme and preventing it from breaking down monoamines, such as serotonin and dopamine. This leads to an increase in the levels of these monoamines, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to act as an inhibitor of MAO, leading to an increase in the levels of monoamines, such as serotonin and dopamine. This is believed to be responsible for its antidepressant and anxiolytic effects. In addition, this compound has been found to have a number of other effects, including anti-inflammatory, anti-convulsant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Fluoro-4-(N-morpholino)phenol in laboratory experiments is its ability to act as an inhibitor of MAO. This makes it useful for a variety of experiments, including those involving the study of neurotransmitters and their effects on behavior. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and thus there is limited information available on its safety and toxicity. In addition, it is not approved for human use, and thus its use in experiments involving humans is not recommended.
Future Directions
There are a number of potential future directions for the research and development of 3-Fluoro-4-(N-morpholino)phenol. These include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, there is potential for the development of new applications for this compound, such as its use in the treatment of depression and anxiety. Finally, further research is needed to determine the safety and toxicity of this compound, as well as its potential for use in humans.
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-7-8(13)1-2-10(9)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJCLPMYXDTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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